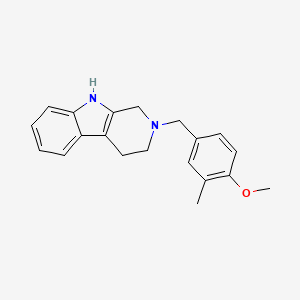
2-(4-methoxy-3-methylbenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methoxy-3-methylbenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline is a chemical compound that has shown great potential in scientific research. This compound is also known as harmine, and it belongs to the beta-carboline family of compounds. Harmine has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mécanisme D'action
Harmine works by inhibiting the enzyme monoamine oxidase (MAO), which breaks down neurotransmitters such as serotonin and dopamine. By inhibiting MAO, harmine can increase the levels of these neurotransmitters in the brain, which can have a variety of effects. Harmine has also been found to inhibit the protein kinase DYRK1A, which is involved in the regulation of cell growth and division.
Biochemical and Physiological Effects:
Harmine has been found to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Harmine has also been found to have anti-cancer effects by inducing apoptosis (cell death) in cancer cells. It has been shown to have anti-viral effects by inhibiting the replication of viruses such as HIV and hepatitis C.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using harmine in lab experiments is that it is relatively easy to synthesize and purify. It is also a well-studied compound, so there is a lot of existing research on its properties and effects. However, one limitation of using harmine is that it can have off-target effects due to its inhibition of MAO. This can make it difficult to interpret the results of experiments, as it may not be clear whether the effects observed are due to harmine specifically or to its effects on neurotransmitter levels.
Orientations Futures
There are many potential future directions for research on harmine. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its anti-cancer properties, and it may be possible to develop harmine-based drugs for cancer therapy. Additionally, harmine may have applications in the field of regenerative medicine, as it has been shown to increase the production of BDNF, which is important for the growth and survival of neurons. Overall, harmine is a promising compound with many potential applications in scientific research.
Méthodes De Synthèse
Harmine can be synthesized from the plant Peganum harmala, which is commonly known as Syrian rue. The seeds of this plant contain harmine and other beta-carbolines, which can be extracted using various methods. One of the most common methods is the acid-base extraction method, which involves using a strong acid to extract the alkaloids from the seeds, followed by a base to extract harmine specifically.
Applications De Recherche Scientifique
Harmine has been studied extensively for its potential therapeutic effects. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties, among others. Harmine has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. It has been found to have neuroprotective effects and can increase the production of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons.
Propriétés
IUPAC Name |
2-[(4-methoxy-3-methylphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c1-14-11-15(7-8-20(14)23-2)12-22-10-9-17-16-5-3-4-6-18(16)21-19(17)13-22/h3-8,11,21H,9-10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIJHCRYJCWAPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2CCC3=C(C2)NC4=CC=CC=C34)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355131 |
Source


|
| Record name | AC1LGBKZ | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5285-15-4 |
Source


|
| Record name | AC1LGBKZ | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


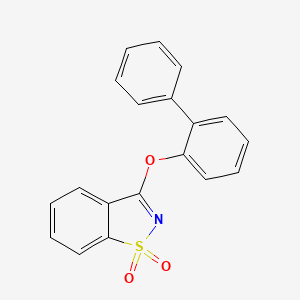
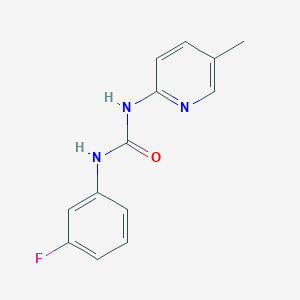

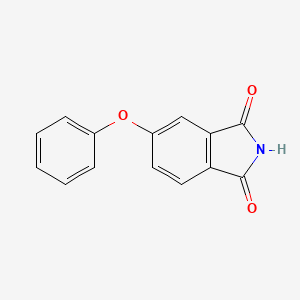
![N-(4-chlorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5870245.png)
![2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide](/img/structure/B5870246.png)
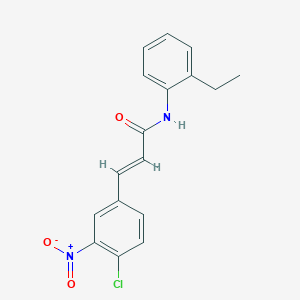
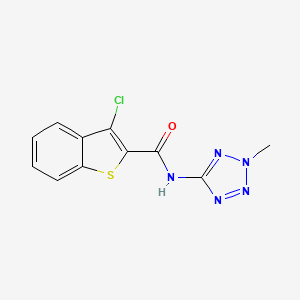

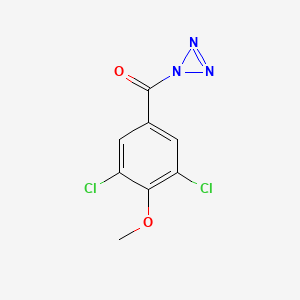
![2-[(5-isopropyl-3-thienyl)carbonyl]-N-(3-methylphenyl)hydrazinecarbothioamide](/img/structure/B5870269.png)
![6-chloro-7-[(3,5-dimethylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5870277.png)
